molecular formula C18H17N3O3 B6587565 (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide CAS No. 1219915-15-7

(2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide

Cat. No. B6587565
CAS RN: 1219915-15-7
M. Wt: 323.3 g/mol
InChI Key: XCTAFSHPLBLDFS-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide, also known as DMPI, is a synthetic molecule with a wide range of applications in scientific research. Its structure is composed of an indazole ring and a prop-2-enamide moiety, connected by a dimethoxyphenyl group. DMPI has been shown to have various biochemical and physiological effects, and has been used in experiments to study the effects of different compounds on various biological systems.

Scientific Research Applications

(2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide has been shown to have various applications in scientific research. It has been used in experiments to study the effects of different compounds on various biological systems, such as the cardiovascular system, the nervous system, and the immune system. It has also been used to study the effects of different compounds on the growth and development of cells and tissues. Additionally, it has been used in experiments to study the effects of different compounds on the metabolism of cells and tissues.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide is not well understood. However, it is believed to interact with certain proteins and enzymes in the body, which can lead to the activation of intracellular signaling pathways. It has also been suggested that (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide may interact with certain receptors in the body, which could lead to changes in the expression of genes involved in the regulation of cell growth and development.
Biochemical and Physiological Effects
(2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to have an inhibitory effect on the growth of cancer cells, as well as an anti-inflammatory effect. It has also been shown to have an antioxidant effect, and to have an inhibitory effect on the formation of blood clots. Additionally, it has been shown to have an effect on the metabolism of glucose, and to have a protective effect against oxidative stress.
Advantages and Limitations for Laboratory Experiments
The use of (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is readily available. Second, it is relatively stable and can be stored for long periods of time. Third, it is non-toxic and does not have any known side effects. Finally, it is relatively inexpensive and can be used in a variety of experiments.
However, there are some limitations to the use of (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide in laboratory experiments. First, it is not very soluble in water, which can make it difficult to use in certain experiments. Second, it is not very stable in the presence of light or heat, which can make it difficult to use in certain experiments. Finally, it is not very specific in its effects, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions of research on (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide include further investigation into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted on the use of (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide in the treatment of various diseases, such as cancer and cardiovascular disease. Furthermore, further research could be conducted on the use of (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide in the development of new therapeutic agents. Additionally, further research could be conducted on the use of (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide in the development of new diagnostic agents. Finally, further research could be conducted on the use of (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide in the development of new drug delivery systems.

Synthesis Methods

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide is a multi-step process. The first step is the condensation of 3,4-dimethoxyphenylacetonitrile and 4-amino-3-chloropyridine to form the product 3-(3,4-dimethoxyphenyl)-4-amino-3-chloropyridine. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and is followed by a reaction with N-formyl-1H-indazole to form the desired product, (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide.

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-23-16-7-3-12(9-17(16)24-2)4-8-18(22)20-14-6-5-13-11-19-21-15(13)10-14/h3-11H,1-2H3,(H,19,21)(H,20,22)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTAFSHPLBLDFS-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)C=NN3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)C=NN3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)acrylamide

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